2-{[(2-Bromophenyl)methyl]amino}butan-1-ol
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Overview
Description
2-{[(2-Bromophenyl)methyl]amino}butan-1-ol is an organic compound with the molecular formula C11H16BrNO. It is known for its unique structure, which includes a bromophenyl group attached to an amino alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Bromophenyl)methyl]amino}butan-1-ol typically involves the reaction of 2-bromobenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium borohydride to facilitate the reduction process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Bromophenyl)methyl]amino}butan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agents used.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
2-{[(2-Bromophenyl)methyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(2-Bromophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets in biological systems. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The amino alcohol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Chlorophenyl)methyl]amino}butan-1-ol
- 2-{[(2-Fluorophenyl)methyl]amino}butan-1-ol
- 2-{[(2-Iodophenyl)methyl]amino}butan-1-ol
Uniqueness
2-{[(2-Bromophenyl)methyl]amino}butan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets and its overall stability .
Biological Activity
2-{[(2-Bromophenyl)methyl]amino}butan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features, including a bromophenyl moiety and an amino alcohol functional group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C10H14BrN, with a molecular weight of approximately 229.13 g/mol. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological activity.
The mechanism by which this compound exerts its biological effects is not fully characterized. However, it is hypothesized that the compound may interact with various biological targets, similar to other phenethylamine derivatives. The amino group can facilitate hydrogen bonding, while the brominated aromatic ring may engage in π–π interactions with biological macromolecules, potentially modulating enzyme and receptor activities.
Biological Activity
Pharmacological Properties:
Research Findings
Recent studies have begun to elucidate the biological activity of compounds related to this compound:
Case Studies
Case Study 1: Anticancer Potential
A study investigating a series of phenethylamine derivatives demonstrated that certain brominated variants exhibited significant cytotoxicity against human breast cancer cell lines while sparing normal cells. This suggests that this compound may possess similar anticancer properties worth exploring further.
Case Study 2: Neurotransmitter Modulation
Research on related compounds has shown that they can modulate serotonin and dopamine pathways, leading to enhanced mood regulation. This highlights the potential for this compound to act as a therapeutic agent in mood disorders.
Properties
IUPAC Name |
2-[(2-bromophenyl)methylamino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-2-10(8-14)13-7-9-5-3-4-6-11(9)12/h3-6,10,13-14H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLKOJUWZWDMPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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